N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
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Overview
Description
N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide is a synthetic organic compound that features both acetamide and triazole functional groups. Compounds with these functional groups are often explored for their potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide typically involves the following steps:
Formation of the Acetamidophenyl Intermediate: This can be achieved by acetylation of 4-aminophenol using acetic anhydride or acetyl chloride.
Synthesis of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and ethyl acetoacetate.
Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the triazole moiety using a suitable sulfanylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring and the triazole moiety may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfanyl and triazole groups.
Medicine: Exploration of its potential as a therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with triazole and sulfanyl groups may interact with enzymes or receptors, inhibiting or modulating their activity. The acetamide group could also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetamidophenyl)-2-[(4H-1,2,4-triazol-3-YL)sulfanyl]acetamide: Lacks the ethyl group on the triazole ring.
N-(4-Acetamidophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide: Contains a methyl group instead of an ethyl group on the triazole ring.
Uniqueness
The presence of the ethyl group on the triazole ring in N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to similar compounds.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-3-12-17-14(19-18-12)22-8-13(21)16-11-6-4-10(5-7-11)15-9(2)20/h4-7H,3,8H2,1-2H3,(H,15,20)(H,16,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODONCDLWBCJAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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